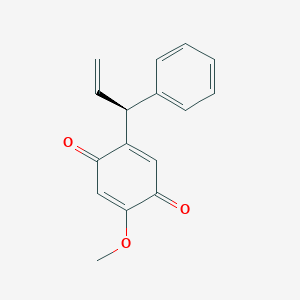

(S)-4-Methoxydalbergione

Overview

Description

(S)-4-Methoxydalbergione is a naturally occurring compound found in certain species of the Dalbergia genus It is a type of quinone, specifically a methoxy-substituted quinone, known for its distinctive chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxydalbergione typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a methoxy-substituted aromatic compound.

Oxidation: The precursor undergoes oxidation to form the quinone structure. Common oxidizing agents include potassium permanganate or chromium trioxide.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methoxydalbergione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinones.

Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation Products: Higher-order quinones.

Reduction Products: Hydroquinones.

Substitution Products: Various substituted quinones depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- (S)-4-Methoxydalbergione is utilized as a precursor in the synthesis of more complex organic molecules. Its structural properties make it a valuable compound for chemists seeking to develop novel chemical entities.

Biological Applications

Antioxidant and Antimicrobial Properties

- Research indicates that this compound exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. Additionally, it has shown antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of natural products.

Medical Applications

Anticancer Activity

- Numerous studies have highlighted the anticancer potential of this compound across various cancer types:

Mechanisms of Action

- The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Proliferation : Studies show that it significantly reduces cell viability in various cancer cell lines.

- Induction of Apoptosis : It promotes programmed cell death through upregulation of apoptotic markers and downregulation of anti-apoptotic proteins.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, JAK2/STAT3, and MAPK, which are crucial for cancer cell survival and proliferation.

Industrial Applications

Development of Dyes and Pigments

- Beyond its biological significance, this compound is also being explored for its potential use in the development of dyes and pigments due to its unique chemical structure.

Case Study 1: Inhibition of Esophageal Carcinoma

A study investigated the effects of this compound on esophageal carcinoma cells (ECA-109 and KYSE-105). The results demonstrated that treatment with this compound led to significant inhibition of cell proliferation and migration while downregulating inflammatory cytokines through NF-κB pathway modulation .

Case Study 2: Anticancer Effects on Bladder Cancer

Research focused on bladder cancer cells revealed that this compound induces autophagy and inhibits key signaling pathways associated with tumor growth. The compound was effective in reducing cell viability and promoting apoptosis .

Case Study 3: Osteosarcoma Treatment

In osteosarcoma models, this compound was shown to inhibit tumor growth both in vitro and in vivo by affecting multiple signaling pathways related to cell survival and proliferation .

Mechanism of Action

The mechanism of action of (S)-4-Methoxydalbergione involves its interaction with cellular components:

Molecular Targets: It targets enzymes and proteins involved in oxidative stress and inflammation.

Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) and inflammatory cytokines, potentially leading to reduced oxidative damage and inflammation.

Comparison with Similar Compounds

4-Methoxyquinone: Lacks the chiral center present in (S)-4-Methoxydalbergione.

Dalbergione: A related compound with similar quinone structure but different substituents.

Uniqueness: this compound is unique due to its specific methoxy substitution and chiral center, which may confer distinct biological activities compared to its analogs.

Biological Activity

(S)-4-Methoxydalbergione (4-MD) is a flavonoid compound primarily isolated from the heartwood of Dalbergia sissoo and Dalbergia odorifera. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, anti-cancer, and cytoprotective effects. This article reviews the current understanding of the biological activity of 4-MD, supported by various studies and case analyses.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 2543-95-5 |

Anti-Cancer Activity

- Esophageal Carcinoma : Research indicates that 4-MD inhibits the proliferation and migration of esophageal carcinoma (EC) cells by inactivating the NF-κB signaling pathway. In treated ECA-109 cells, 4-MD significantly reduced the expression levels of proliferation-associated proteins such as cyclin D1, CDK1, and PCNA. Additionally, it decreased the production of inflammatory cytokines like TNF-α and PGE2, further supporting its anti-cancer potential .

- Bladder Cancer : In studies involving bladder cancer cell lines (J82 and UMUC3), 4-MD exhibited inhibitory effects on cell growth through the induction of autophagy and inhibition of the Akt/ERK signaling pathway. The IC50 values were determined to be 8.17 μM for J82 and 14.50 μM for UMUC3, indicating a potent effect against these cancer cells .

- Astroglioma : In vitro studies demonstrated that 4-MD induced apoptosis in U87 astroglioma cells in a concentration-dependent manner. Transcriptome analysis revealed that 4-MD upregulated genes associated with cell cycle regulation while downregulating others involved in tumor progression. In vivo studies using a nude mouse xenograft model showed significant tumor growth inhibition at doses of 10 mg/kg and complete tumor size reduction at 30 mg/kg .

Anti-Inflammatory Effects

4-MD has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. The compound significantly reduces levels of inflammatory cytokines such as TNF-α and PGE2 in various cell types, suggesting its potential utility in treating inflammatory diseases .

Cytoprotective Effects

In addition to its anti-cancer properties, 4-MD has demonstrated cytoprotective effects on microglial cells in models of neuroinflammation. It has been reported to protect hippocampal BV2 microglia cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Study on Esophageal Carcinoma : A study investigated the effects of 4-MD on ECA-109 cells, revealing a significant reduction in cell migration and proliferation through Western blotting analysis that confirmed downregulation of key proteins involved in cell cycle progression .

- Bladder Cancer Research : Another study focused on bladder cancer cells where treatment with 4-MD led to increased autophagy markers (LC3-II) and decreased phosphorylation of Akt and ERK pathways, highlighting its mechanism of action against bladder cancer .

- Astroglioma Treatment : The efficacy of 4-MD was evaluated in U87 astroglioma cells with results indicating enhanced apoptosis and cell cycle arrest at G2 phase. The compound's ability to modulate gene expression related to tumor growth further supports its therapeutic potential .

Properties

IUPAC Name |

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001154141 | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-95-5 | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.